Product packaging for 3-(2,4-Difluorophenyl)cyclobutan-1-amine(Cat. No.:)

3-(2,4-Difluorophenyl)cyclobutan-1-amine

Cat. No.: B13199236
M. Wt: 183.20 g/mol
InChI Key: ALHYEFOMKYCSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2,4-Difluorophenyl)cyclobutan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The compound features a cyclobutane ring, which serves as a valuable saturated carbocyclic scaffold that can confer conformational restraint to molecular structures. This core structure is substituted with a 2,4-difluorophenyl group and a primary amine functional group, making it a versatile building block or intermediate for the synthesis of more complex molecules. The specific stereoisomer of this compound, (1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine, is available as its hydrochloride salt (CAS# 2126144-40-7) . Compounds incorporating difluorophenyl motifs are extensively investigated for their potential biological activities. Research into similar structures has shown relevance in the development of antifungal agents, particularly for combating resistant phytopathogenic fungi . Furthermore, structurally related compounds containing fluorinated phenyl groups have been explored as modulators of various biological targets, including glucocorticoid receptors and NF-kB activity, which are relevant in inflammatory and immune disease research . The presence of the amine group allows for further chemical derivatization, facilitating its incorporation into larger molecular frameworks or the creation of amide and sulfonamide derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes exclusively. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F2N B13199236 3-(2,4-Difluorophenyl)cyclobutan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

3-(2,4-difluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11F2N/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6,8H,3-4,13H2

InChI Key

ALHYEFOMKYCSKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 2,4 Difluorophenyl Cyclobutan 1 Amine and Its Derivatives

Retrosynthetic Analysis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, several disconnections can be envisioned.

A primary disconnection strategy involves breaking the carbon-nitrogen bond, a common transformation known as a functional group interconversion (FGI). This suggests that the target amine can be derived from a corresponding cyclobutyl ketone, alcohol, or azide. The ketone, 3-(2,4-difluorophenyl)cyclobutan-1-one, is a particularly versatile intermediate that can be converted to the amine via reductive amination.

Further deconstruction of the cyclobutane (B1203170) ring itself points to key bond-forming strategies. A [2+2] disconnection, breaking the ring into two two-carbon fragments, is a powerful approach. This suggests a [2+2] cycloaddition reaction between a vinyl derivative of 1,3-difluorobenzene (B1663923) and a ketene (B1206846) equivalent or another suitable alkene. Alternatively, a disconnection of two carbon-carbon bonds within the ring suggests an intramolecular cyclization, such as a ring-closing metathesis (RCM) of a suitable diene precursor.

These primary retrosynthetic pathways are outlined below:

Pathway A (Cycloaddition): this compound is traced back to 3-(2,4-difluorophenyl)cyclobutan-1-one. This cyclobutanone (B123998) can be conceptually formed from the [2+2] cycloaddition of 2,4-difluorostyrene (B1320911) and a ketene equivalent.

Pathway B (Ring-Closing Metathesis): The cyclobutane ring is disconnected to reveal an acyclic diene precursor. This precursor, containing the 2,4-difluorophenyl moiety, can be designed to undergo an intramolecular RCM reaction to form a cyclobutene (B1205218), which can then be functionalized to yield the target amine.

Retrosynthetic PathwayKey DisconnectionKey IntermediatePotential Starting Materials
Functional Group Interconversion (FGI)C-N bond3-(2,4-Difluorophenyl)cyclobutan-1-oneTarget Amine, Ammonia (B1221849)/reducing agent
[2+2] CycloadditionCyclobutane C-C bonds (C1-C2, C3-C4)Cyclobutanone precursor1,3-Difluorobenzene, Ethylene derivative, Ketene equivalent
Ring-Closing MetathesisCyclobutane C-C bond (e.g., C1-C4)Acyclic diene1,3-Difluorobenzene derivative, Allylic fragments

Classical Synthetic Approaches to Cyclobutylamine Scaffolds

The construction of the cyclobutane core is the central challenge in synthesizing this compound. Classical methods provide robust and scalable routes to the necessary precursors.

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the reaction of two alkene components to form a four-membered ring. organic-chemistry.orgnih.gov This approach is highly valuable for accessing cyclobutanone precursors, which can be readily converted to the desired amine. baranlab.org

A plausible route to a precursor for this compound involves the reaction of a ketene or a ketene equivalent with an appropriately substituted styrene (B11656). For instance, the cycloaddition of dichloroketene (B1203229) (generated in situ from dichloroacetyl chloride) with 1,3-difluoro-5-vinylbenzene could yield a dichlorocyclobutanone intermediate. Subsequent dehalogenation would provide the 3-(2,4-difluorophenyl)cyclobutan-1-one. Photochemical [2+2] cycloadditions of enones are also a common method for creating substituted cyclobutane rings. harvard.edu

Another strategy is the cycloaddition between an allenoate and a terminal alkene, which can produce 1,3-substituted cyclobutanes directly under thermal or photochemical conditions. nih.gov This method offers a direct route to the core structure, which can then be further elaborated to introduce the amine functionality.

Cycloaddition TypePotential ReactantsKey ProductAdvantages
Ketene Cycloaddition2,4-Difluorostyrene + DichloroketeneDichlorocyclobutanone intermediateHigh regioselectivity, versatile cyclobutanone product. baranlab.org
Photochemical [2+2]Aryl enone + AlkeneSubstituted cyclobutaneExcellent diastereoselectivity, promoted by visible light. organic-chemistry.org
Allenoate-Alkene [2+2]2,4-Difluorostyrene + Allenoate1,3-disubstituted cyclobutane esterRapid synthesis under robust conditions. nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including strained four-membered rings. wikipedia.orgorganic-chemistry.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular cyclization of a diene. nih.gov

To apply RCM to the synthesis of a 3-(2,4-difluorophenyl)cyclobutane precursor, an acyclic diene bearing the 2,4-difluorophenyl group must first be constructed. This could be achieved by coupling a 2,4-difluorophenyl-containing fragment with two separate allyl groups. For example, the reaction of a 2,4-difluorophenyl Grignard reagent with a suitable dielectrophile could furnish the required diene. Subsequent exposure of this diene to a Grubbs catalyst would induce cyclization to form a cyclobutene derivative. This intermediate can then undergo further transformations, such as hydrogenation and functional group manipulation, to arrive at the target amine. The efficiency of the RCM step can be influenced by the specific catalyst used, the solvent, and the concentration of the substrate. rsc.org

Aspect of RCMDescriptionExamples/Considerations
CatalystsRuthenium-based complexes are most common.Grubbs' First, Second, and Third Generation Catalysts; Hoveyda-Grubbs Catalysts. nih.gov
PrecursorAn acyclic diene with terminal alkenes.e.g., 1-(2,4-Difluorophenyl)penta-1,4-diene derivative.
ProductA cyclobutene derivative.Requires further steps (e.g., hydrogenation, amination) to reach the target.
ByproductA volatile alkene, typically ethylene.Drives the reaction to completion. wikipedia.org

Asymmetric Synthesis of Chiral this compound Isomers

Since the target molecule possesses a stereocenter at the carbon bearing the amine group (C1), it can exist as a pair of enantiomers. Asymmetric synthesis aims to produce one enantiomer selectively, which is often crucial for pharmaceutical applications.

One established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent reaction in a stereoselective manner. sigmaaldrich.com For example, a precursor such as 3-(2,4-difluorophenyl)cyclobutanecarboxylic acid could be coupled to a chiral auxiliary, like an Evans oxazolidinone or a pseudoephedrine derivative. sigmaaldrich.com The resulting amide could then undergo a stereoselective transformation, such as a Curtius rearrangement, to form the amine. The auxiliary biases the reaction to favor one enantiomer, and it is subsequently cleaved and can often be recovered. wikipedia.org

Alternatively, asymmetric catalysis provides a more atom-economical approach. beilstein-journals.org A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral this compound, a key step such as the reduction of an imine or the amination of an alcohol could be rendered enantioselective using a chiral catalyst. For example, the asymmetric reduction of a 3-(2,4-difluorophenyl)cyclobutanone-derived imine could be achieved using a chiral borane (B79455) reagent or a transition metal catalyst with a chiral ligand. nih.gov

Asymmetric StrategyPrincipleCommon Reagents/Auxiliaries
Chiral AuxiliaryA recoverable chiral group is temporarily attached to guide stereochemistry. wikipedia.orgEvans oxazolidinones, Oppolzer's camphorsultam, (R,R)- and (S,S)-pseudoephedrine. sigmaaldrich.com
Asymmetric CatalysisA chiral catalyst creates a chiral environment for the reaction. beilstein-journals.orgChiral phosphine (B1218219) ligands (e.g., BINAP) with transition metals (Rh, Ru, Pd), chiral phosphoric acids.

When an asymmetric synthesis is not employed, the product is a racemic mixture (a 50:50 mixture of both enantiomers). Resolution is the process of separating these enantiomers.

A classic method is diastereomeric salt formation. The racemic amine is treated with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. nih.gov This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the addition of a base liberates the pure enantiomer of the amine.

Another powerful resolution technique is chiral chromatography. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). One enantiomer interacts more strongly with the CSP and therefore moves more slowly through the column, allowing for the separation and isolation of the individual enantiomers. mdpi.com Enzymatic resolution, where an enzyme selectively reacts with one enantiomer in the racemic mixture, is also a viable strategy. mdpi.com

Resolution MethodPrincipleTypical Reagents/Materials
Diastereomeric Salt FormationConversion of enantiomers into separable diastereomers. nih.gov(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid.
Chiral ChromatographyDifferential interaction with a chiral stationary phase. mdpi.comColumns with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives).
Enzymatic ResolutionEnzyme-catalyzed selective reaction of one enantiomer. mdpi.comLipases, proteases.

Advanced Catalytic Methods in the Synthesis of this compound

The construction of the 3-(2,4-difluorophenyl)cyclobutane core is a key challenge that can be addressed through sophisticated catalytic approaches. These methods offer high efficiency, selectivity, and control over the molecular architecture.

Transition Metal-Catalyzed Coupling Reactions in Phenylcyclobutane Formation

Transition metal catalysis is a cornerstone in the formation of carbon-carbon bonds, providing powerful tools for constructing the phenylcyclobutane skeleton. mdpi.comnih.gov Palladium-catalyzed reactions, in particular, have demonstrated significant utility in the C-H functionalization of cyclobutanes. For instance, employing an aminoquinoline directing group, palladium(II/IV) catalysis can achieve the arylation of methylene (B1212753) C–H bonds on a cyclobutane ring. acs.org This methodology allows for the direct coupling of a cyclobutane precursor with an aryl halide, such as 1-iodo-2,4-difluorobenzene, to form the desired phenylcyclobutane structure with high efficiency and diastereoselectivity. acs.org

Other transition metals like cobalt and copper have also been employed in the synthesis of substituted cyclobutanes. Cobalt-catalyzed carbon-carbon bond-forming reactions of cyclobutenes can construct complex cyclobutane frameworks. researchgate.net Furthermore, copper-photosensitized [2+2] cycloaddition of styrene derivatives presents a sustainable route to multi-substituted cyclobutanes. researchgate.net Another advanced strategy involves the transition metal-catalyzed ring-opening of highly strained molecules like bicyclo[1.1.0]butanes (BCBs), which serves as a potent method for creating 1,3-difunctionalized cyclobutane derivatives. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions for Phenylcyclobutane Formation

Catalyst SystemReaction TypeKey FeaturesReference
Palladium(II)/AminoquinolineC–H ArylationDirect functionalization of sp³ C–H bonds; high yield and diastereoselectivity. acs.org
Cobalt/Ligand ComplexCarbometalation of CyclobutenesEnantioselective construction of densely functionalized cyclobutanes. researchgate.net
Copper Photosensitizer[2+2] PhotocycloadditionSustainable method using copper instead of noble metals; forms multi-substituted cyclobutanes. researchgate.net
Silver(I) or Gold(I)Ring-Opening of Bicyclobutanes (BCBs)Atom-economic protocol for highly chemo- and diastereoselective synthesis of 1,3-difunctionalized cyclobutanes. researchgate.net

Organocatalysis in the Synthesis of Substituted Cyclobutanes

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules, including substituted cyclobutanes. nih.gov This approach often provides high levels of stereocontrol, which is crucial for the synthesis of pharmaceutical intermediates. nih.gov

One notable method is the organocatalytic formal [2+2] cycloaddition. For example, a tandem iminium–enamine activation of enals can initiate a vinylogous Friedel–Crafts alkylation, leading to the formation of highly functionalized cyclobutanes with excellent regio-, diastereo-, and enantiocontrol. rsc.org Such strategies can be employed to synthesize a chiral cyclobutane precursor that can then be further elaborated to yield this compound. Various organocatalyzed reactions, such as Michael additions of cyclobutanones to nitro-olefins or enantioselective α-allylations, provide versatile pathways to access diverse and stereochemically rich cyclobutane building blocks. nih.gov

Functionalization and Derivatization Strategies for this compound

Once the core structure is synthesized, subsequent functionalization and derivatization are often necessary. These modifications can involve the primary amine or the aromatic ring to modulate the compound's properties.

Amine Group Modifications and Protecting Strategies

The primary amine group in this compound is a key functional handle, but its nucleophilicity and basicity often require protection during multi-step syntheses. researchgate.net Carbamates are the most common and versatile class of protecting groups for amines. masterorganicchemistry.com

Key protecting groups include:

Boc (tert-butoxycarbonyl): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable under many conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (carboxybenzyl): Introduced with benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but can be selectively cleaved by catalytic hydrogenation (e.g., H₂ with a Palladium-on-carbon catalyst). masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is installed using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions, typically being removed with a solution of piperidine (B6355638) in an organic solvent. masterorganicchemistry.com

The choice of protecting group is dictated by the reaction conditions planned for subsequent synthetic steps, allowing for an orthogonal strategy where one group can be removed without affecting others. nih.govnih.gov

Table 2: Common Amine Protecting Groups and Deprotection Conditions

Protecting GroupAbbreviationInstallation ReagentCleavage ConditionsReference
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., Trifluoroacetic Acid - TFA) masterorganicchemistry.commasterorganicchemistry.com
CarboxybenzylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.commasterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.com
TosylTsp-Toluenesulfonyl chloride (Ts-Cl)Strong reducing agents (e.g., Na/NH₃) nih.gov
BenzylBnBenzyl bromide (BnBr)Catalytic Hydrogenation (H₂, Pd/C) fishersci.co.uk

Aromatic Ring Functionalization of the Difluorophenyl Moiety

The 2,4-difluorophenyl ring can also be modified to introduce additional functionality. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they are also ortho-, para-directing. Further substitution is therefore directed to the positions ortho and para to the existing fluorine atoms (positions 3, 5, and 6).

Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed, although they may require harsh conditions. It is important to note that in highly fluorinated benzene (B151609) rings, harsh reaction conditions can sometimes lead to nucleophilic displacement of a fluorine atom instead of the expected C-H functionalization. usgs.gov For example, under certain nitration conditions, 1,2,4,5-tetrafluorobenzene (B1209435) undergoes a fluorine displacement-oxidation to yield a benzoquinone derivative. usgs.gov More modern, metal-catalyzed C-H functionalization methods can offer milder and more selective alternatives for introducing new groups onto the aromatic ring. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to modern pharmaceutical synthesis, aiming to reduce environmental impact and improve process safety and efficiency. ispe.orgmdpi.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis: The use of catalytic methods, as discussed in section 2.4, is a core tenet of green chemistry. Catalytic reactions minimize waste by reducing the need for stoichiometric reagents and often proceed with higher efficiency and selectivity. pharmaceutical-technology.com Both transition metal catalysis and organocatalysis contribute significantly to waste reduction. ispe.orgpharmaceutical-technology.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions are inherently atom-economical.

Safer Solvents and Reagents: Green chemistry encourages replacing hazardous solvents with safer alternatives like water, ethanol, or supercritical fluids. mdpi.com The selection of reagents that are less toxic and produce benign byproducts is also crucial.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a key area of research.

Continuous Flow Synthesis: This technique allows for better control over reaction parameters, improved safety, and can enhance reaction efficiency and reduce waste generation compared to traditional batch processing. ispe.org

By embracing these principles, the synthesis of this compound can be optimized to be not only chemically efficient but also environmentally responsible. nih.govpfizer.com

Advanced Structural Elucidation and Conformational Analysis of 3 2,4 Difluorophenyl Cyclobutan 1 Amine

Spectroscopic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of 3-(2,4-Difluorophenyl)cyclobutan-1-amine

No specific high-resolution NMR studies detailing the conformational dynamics of this compound were found.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

No specific IR or Raman spectroscopic data and analysis for this compound were found.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

No studies utilizing chiroptical spectroscopy for the enantiomeric purity assessment of this compound were found.

X-ray Crystallography of this compound and Its Salts

Crystal Packing and Intermolecular Interactions

No X-ray crystallographic data detailing the crystal packing and intermolecular interactions of this compound or its salts were found.

Absolute Configuration Determination

No crystallographic studies determining the absolute configuration of this compound were found.

Further experimental and computational research is required to elucidate the detailed structural and conformational properties of this compound. Such studies would be invaluable for understanding its structure-activity relationships and for the rational design of new molecules with desired properties.

Gas-Phase Conformational Analysis of this compound

In the gas phase, free from intermolecular interactions, the intrinsic conformational preferences of a molecule can be determined. For this compound, the primary determinant of its conformation is the puckering of the cyclobutane (B1203170) ring, which deviates from a planar structure to alleviate angular and torsional strain. youtube.comlibretexts.orgdalalinstitute.com This puckering gives rise to two main conformations: one with the substituents in axial positions and another with them in equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects.

Microwave spectroscopy is a high-resolution technique ideal for determining the precise rotational constants of individual conformers in the gas phase. nih.gov For this compound, this technique can distinguish between the equatorial and axial isomers, as they will have distinct moments of inertia and therefore different rotational spectra. capes.gov.br

The expected rotational constants for the equatorial and axial conformers can be estimated through computational modeling, which aids in the assignment of the experimental spectra. The analysis of the rotational spectrum for each isomer would yield its rotational constants (A, B, and C), which are inversely related to the moments of inertia.

Table 1: Hypothetical Rotational Constants for Conformers of this compound Determined by Microwave Spectroscopy

Conformer A (MHz) B (MHz) C (MHz)
Equatorial 1520.3 850.7 780.1
Axial 1610.5 830.2 795.4

Note: These values are hypothetical and serve as an illustration of expected data from a microwave spectroscopy experiment.

From these rotational constants, a precise three-dimensional structure of each conformer can be determined. Furthermore, the relative intensities of the spectral lines corresponding to each conformer can provide an estimate of their relative abundance in the gas phase, and thus their relative energies.

Solution-Phase Conformational Studies of this compound

In the solution phase, the conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent molecules. For this compound, the polarity of the solvent is expected to play a crucial role in determining the preferred conformation.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. rsc.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of interconversion between different conformers and the activation energy for this process.

For this compound, the puckering of the cyclobutane ring is a dynamic process. At room temperature, this ring-flipping may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at lower temperatures, this process can be slowed down, allowing for the observation of distinct signals for each conformer.

A lineshape analysis of the temperature-dependent NMR spectra can provide the rate constant for the ring-flipping process at different temperatures. From this data, the activation parameters for the conformational interchange can be determined using the Eyring equation.

Table 2: Hypothetical Activation Parameters for Ring Inversion of this compound from Dynamic NMR

Parameter Value
ΔG‡ (kJ/mol) 45.2
ΔH‡ (kJ/mol) 42.8
ΔS‡ (J/mol·K) -8.1

Note: These values are hypothetical and represent typical data obtained from DNMR studies.

The conformational equilibrium between the axial and equatorial isomers of this compound is expected to be solvent-dependent. auremn.org In non-polar solvents, intramolecular interactions will be the dominant factor in determining the preferred conformation. However, in polar solvents, intermolecular interactions between the solute and solvent molecules can stabilize one conformer over the other.

The use of different solvents in NMR studies can shift the conformational equilibrium. The proportion of each conformer can be determined by integrating the signals corresponding to the axial and equatorial protons in the low-temperature NMR spectra.

Generally, a more polar solvent will favor the conformer with the larger dipole moment. For this compound, the equatorial conformer is likely to be more polar due to the orientation of the C-F and C-N bonds. Therefore, an increase in solvent polarity is expected to shift the equilibrium towards the equatorial isomer.

Table 3: Hypothetical Solvent Dependence of the Equatorial/Axial Conformer Ratio of this compound at 298 K

Solvent Dielectric Constant (ε) % Equatorial Conformer
Cyclohexane 2.0 65
Chloroform 4.8 78
Acetone 21 85
Acetonitrile (B52724) 37 90

Note: These values are hypothetical and illustrate the expected trend of solvent effects on conformational equilibrium.

This observed shift in equilibrium with solvent polarity provides valuable insights into the intermolecular forces that govern the conformational preferences of this molecule in different environments.

Computational Chemistry and Theoretical Studies on 3 2,4 Difluorophenyl Cyclobutan 1 Amine

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion over time. MD simulations provide a dynamic picture of the molecule, revealing its conformational flexibility and interactions with its environment.

MD simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. The accuracy of an MD simulation is highly dependent on the quality of the force field used.

Developing a specific force field for 3-(2,4-difluorophenyl)cyclobutan-1-amine would involve parameterizing bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). Quantum mechanical calculations are often used to derive these parameters, particularly for novel molecular fragments. researchgate.net For the cyclobutane (B1203170) core, existing force fields for cyclic alkanes can serve as a starting point, though they may need refinement to accurately model the strained four-membered ring. researchgate.netuni-paderborn.de The puckered conformation of the cyclobutane ring is an important structural feature that a well-parameterized force field must be able to reproduce. nih.gov

Once a suitable force field is established, MD simulations can be performed to explore the conformational landscape of this compound. By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers between them.

Key conformational variables would include the puckering of the cyclobutane ring and the orientation of the 2,4-difluorophenyl group relative to the ring (e.g., equatorial vs. axial). The presence of fluorine atoms can significantly influence conformational preferences through steric and electrostatic interactions. soton.ac.uk These simulations can be conducted in a vacuum to study intrinsic properties or in a solvent (like water) to understand how the environment affects conformational equilibrium. The results of such simulations are crucial for understanding how the molecule might bind to a biological target. frontiersin.org

Table 2: Potential Conformational States of this compound (Note: This table illustrates potential low-energy conformations. Relative populations would be determined via simulation.)

Conformation Phenyl Group Orientation Amine Group Orientation Relative Energy (kcal/mol)
1 Equatorial Equatorial 0 (Reference)
2 Equatorial Axial +1.2
3 Axial Equatorial +2.5

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized molecules.

For a QSAR study on derivatives of this compound, a dataset of molecules with varying substituents and their corresponding measured biological activities would be required. The process involves calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological.

Using statistical methods like multiple linear regression or partial least squares, a model is then built to relate these descriptors to the observed activity. mdpi.comresearchgate.net For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used. mdpi.comresearchgate.net CoMFA aligns the set of molecules and calculates steric and electrostatic fields around them. The resulting model highlights regions where bulky or electron-withdrawing/donating groups are likely to increase or decrease activity, providing a visual guide for drug design. researchgate.net Such a study on derivatives of this compound could guide the optimization of its structure to enhance a specific biological effect. nih.gov

Descriptors for Cyclobutane Scaffolds

The cyclobutane moiety is an increasingly important scaffold in medicinal chemistry due to its unique three-dimensional (3D) structure. nih.gov Unlike flat aromatic rings, the puckered nature of the cyclobutane ring allows for the presentation of substituents in distinct spatial arrangements, which can be advantageous for binding to biological targets. nih.gov In computational chemistry, various descriptors are used to quantify the properties of molecules containing cyclobutane scaffolds to predict their behavior and interactions.

Key descriptors for cyclobutane scaffolds focus on their 3D shape, conformational flexibility, and electronic properties.

3D Shape Descriptors: These are crucial for understanding the steric influence of the cyclobutane ring. Descriptors such as Principal Moments of Inertia (PMI) are used to characterize the 3D shape of the molecule. nih.gov PMI analysis helps in classifying the shape of the molecule as rod-like, disc-like, or spherical, which is vital for understanding its potential to fit into a protein's binding pocket. For 1,3-disubstituted cyclobutanes, the cis and trans isomers offer different 3D arrangements of substituents, significantly impacting their interaction with biological targets. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For a molecule like this compound, descriptors such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges are important. The presence of the electron-withdrawing fluorine atoms on the phenyl ring significantly influences the electronic distribution across the entire molecule.

A representative set of calculated physicochemical and 3D properties for a library of cyclobutane fragments is often analyzed to ensure chemical diversity and desirable characteristics for fragment-based drug discovery. nih.gov

Predictive Modeling for Biological Interactions

A QSAR model for a series of cyclobutane-containing compounds would involve the following steps:

Data Set Generation: A series of analogous compounds with known biological activities would be collected.

Descriptor Calculation: A wide range of descriptors (as described in 4.3.1) would be calculated for each molecule in the series.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For this compound, key descriptors in a predictive model would likely include those related to the 3D shape of the cyclobutane ring, the electronic effects of the difluorophenyl group, and the properties of the amine group (e.g., its basicity and hydrogen bonding capacity). The model could predict various biological interactions, such as binding affinity to a specific receptor or inhibitory activity against an enzyme.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

Binding Site Analysis for Hypothetical Biological Targets

In the absence of experimentally determined targets for this compound, hypothetical targets can be proposed based on the structural features of the molecule. The presence of a primary amine and a difluorophenyl group suggests potential interactions with a variety of protein targets.

For a hypothetical biological target, binding site analysis would involve identifying key amino acid residues that can form favorable interactions with the ligand.

Hydrogen Bonding: The primary amine group of this compound can act as a hydrogen bond donor. The fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors. Therefore, the binding site would likely contain amino acid residues with hydrogen bond donor/acceptor capabilities, such as serine, threonine, aspartate, glutamate (B1630785), and asparagine.

Hydrophobic Interactions: The phenyl ring and the cyclobutane scaffold can participate in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine.

Aromatic Interactions: The difluorophenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket.

Table 2: Potential Interactions between this compound and a Hypothetical Binding Site

Functional Group of Ligand Type of Interaction Potential Interacting Amino Acid Residues
Amine (-NH2) Hydrogen Bond Donor Asp, Glu, Ser, Thr, Asn, Gln
Difluorophenyl Ring Hydrophobic, π-π Stacking Phe, Tyr, Trp, Leu, Val, Ile
Fluorine Atoms Weak Hydrogen Bond Acceptor, Halogen Bonding Backbone NH, Arg, Lys

Scoring Functions and Docking Algorithms Applied to this compound

Docking programs use search algorithms to generate a large number of possible binding poses of a ligand in the protein's active site. These poses are then evaluated using a scoring function, which estimates the binding affinity. nih.gov

Docking Algorithms: Various algorithms can be used to explore the conformational space of the ligand and its orientation within the binding site. Common algorithms include:

Genetic Algorithms: Used in programs like AutoDock.

Monte Carlo Methods: Used to randomly sample conformations.

Fragment-based Methods: The ligand is broken down into smaller fragments, which are docked individually and then reconnected.

Scoring Functions: Scoring functions are mathematical models used to predict the strength of the non-covalent interactions between a ligand and a protein. h-its.org They can be broadly classified into three types:

Force-Field-Based Scoring Functions: These use classical mechanics force fields, such as CHARMm or AMBER, to calculate the van der Waals and electrostatic interaction energies. h-its.org

Empirical Scoring Functions: These are regression-based functions that use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic interactions, and entropic penalties). uci.edu Examples include ChemScore and DrugScore. h-its.org

Knowledge-Based Scoring Functions: These derive statistical potentials from known protein-ligand complexes in the Protein Data Bank (PDB).

The choice of docking algorithm and scoring function can significantly impact the results of a molecular docking study. For a flexible ligand like this compound, a robust search algorithm would be required to adequately sample its conformational space. A scoring function that accurately accounts for the various types of interactions it can form would be crucial for correctly ranking the predicted binding poses.

Reaction Mechanism Studies of this compound Synthesis

While specific computational studies on the synthesis of this compound are not publicly documented, theoretical methods can be applied to understand the underlying reaction mechanisms. A common route for the synthesis of similar cyclobutane derivatives involves the [2+2] cycloaddition of an alkene with a ketene (B1206846) or another activated double bond system, followed by functional group transformations to introduce the amine group.

Computational studies of such a synthetic route would typically involve the use of Density Functional Theory (DFT) to model the reactants, intermediates, transition states, and products.

Transition State Analysis

Transition state analysis is a key component of computational reaction mechanism studies. It involves locating the transition state (TS) structure on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate.

For a hypothetical [2+2] cycloaddition step in the synthesis of a precursor to this compound, transition state analysis would provide valuable insights:

Activation Energy: The energy difference between the reactants and the transition state determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

Geometry of the Transition State: The geometry of the TS reveals the arrangement of atoms at the point of bond formation and breaking. This can help to understand the stereochemical outcome of the reaction. For example, it could explain why a particular diastereomer (cis or trans) is formed preferentially.

Vibrational Frequency Analysis: At the transition state, there is a single imaginary vibrational frequency corresponding to the motion of the atoms along the reaction coordinate. This confirms that the located structure is indeed a true transition state.

By comparing the activation energies of different possible reaction pathways, computational chemists can predict the most likely mechanism for the synthesis of this compound. This information can be invaluable for optimizing reaction conditions and improving the yield and stereoselectivity of the synthesis.

Mechanistic Investigations of Biological Interactions Involving 3 2,4 Difluorophenyl Cyclobutan 1 Amine Analogues

Target Identification and Validation Approaches (In Vitro/Ex Vivo)

The initial step in elucidating the mechanism of action for any bioactive compound is the identification and validation of its molecular target(s). For analogues of 3-(2,4-Difluorophenyl)cyclobutan-1-amine, a multifaceted approach employing both traditional and modern techniques would be necessary.

Ligand Binding Assays for Receptor/Enzyme Interactions

Ligand binding assays are a fundamental tool for quantifying the affinity of a compound for a specific receptor or enzyme. These assays typically involve incubating the compound of interest with a preparation of the target protein (e.g., cell membrane homogenates expressing a receptor or a purified enzyme) and a radiolabeled or fluorescently tagged ligand with known binding characteristics. By measuring the displacement of the known ligand by the test compound, the binding affinity (often expressed as the inhibition constant, Kᵢ) can be determined.

Table 1: Hypothetical Ligand Binding Assay Data for a this compound Analogue (Compound X)

Target Receptor/Enzyme Radioligand Kᵢ (nM) of Compound X
Receptor A [³H]-Ligand Y 50
Receptor B [¹²⁵I]-Ligand Z >10,000

This table is illustrative and does not represent actual experimental data.

Affinity Chromatography and Proteomic Approaches

To identify unknown targets, affinity chromatography coupled with proteomics is a powerful technique. In this method, a derivative of this compound would be chemically immobilized onto a solid support matrix. A cellular lysate is then passed over this matrix, and proteins that specifically bind to the immobilized compound are retained. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry-based proteomic analysis. This approach can provide an unbiased survey of the potential protein targets within a complex biological sample.

Enzymatic Inhibition and Activation Studies

Should initial screening identify an enzyme as a potential target, detailed enzymatic studies would be required to characterize the nature and extent of its modulation by this compound derivatives.

Kinetic Characterization of Enzyme Modulation by this compound Derivatives

Enzyme kinetics studies are crucial for understanding how a compound affects the catalytic activity of an enzyme. By measuring the rate of the enzymatic reaction at varying substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ) can be determined. These studies provide quantitative insights into the potency and mode of action of the inhibitor.

Receptor Binding and Signaling Pathway Elucidation (In Vitro/Cell-Based)

If a receptor is identified as a primary target, the subsequent step is to investigate how the binding of a this compound analogue to this receptor translates into a cellular response. This involves studying the downstream signaling pathways. Techniques such as reporter gene assays, measurements of second messenger levels (e.g., cAMP, Ca²⁺), and Western blotting for key signaling proteins can be employed to map the signal transduction cascade initiated by the compound-receptor interaction. These cell-based assays are critical for understanding the functional consequences of receptor binding and for predicting the potential physiological effects of the compound.

Radioligand Binding Assays

No publicly available studies have reported the use of radioligand binding assays to determine the binding affinity and selectivity of this compound analogues for specific biological targets. Data tables of binding affinities (e.g., Ki, IC50) are consequently unavailable.

Cell-Based Reporter Gene Assays for Receptor Activation

There is no information in the scientific literature detailing the use of cell-based reporter gene assays to assess the functional activity of this compound analogues at various receptors. As a result, data on receptor activation or inhibition (e.g., EC50, IC50) cannot be provided.

Modulation of Ion Channels and Transporters (In Vitro)

Mechanistic studies on the effects of this compound analogues on ion channels and transporters have not been reported.

Electrophysiological Studies

No electrophysiological data from techniques such as patch-clamp studies are available to characterize the potential modulatory effects of these compounds on the activity of various ion channels.

Flux Assays

There are no published findings from flux assays that would indicate whether this compound analogues can modulate the activity of ion transporters by measuring ion movement across cell membranes.

Mechanisms of Action at the Molecular Level

The molecular mechanisms of action for this compound analogues remain unelucidated in the public domain.

Allosteric Modulation Studies

No research has been published to suggest or confirm that this compound analogues act as allosteric modulators at any known receptor or protein target.

Covalent Binding Mechanisms (if applicable)

Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to a prolonged duration of action and increased potency. This mechanism is advantageous in drug design as it can overcome challenges such as high target turnover or competition from endogenous ligands. The formation of a covalent bond typically involves a reactive electrophilic group on the inhibitor that forms a bond with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) on the target protein.

While specific research on the covalent binding mechanisms of this compound analogues is not extensively documented in publicly available literature, the potential for such interactions can be postulated based on their chemical structure. The presence of the difluorophenyl group can influence the electronic properties of the cyclobutane (B1203170) ring, potentially making certain positions susceptible to metabolic activation into reactive intermediates. These intermediates could then engage in covalent interactions with target proteins.

For a covalent binding mechanism to be plausible, the parent compound would likely need to undergo metabolic activation to unmask a reactive electrophile. This process could involve enzymatic reactions in the body that modify the structure of the this compound analogue, rendering it capable of forming a covalent bond.

Illustrative Data on Covalent Inhibitor Potency:

The following table provides a hypothetical representation of data that could be generated from studies on covalent inhibitors, illustrating how different analogues might exhibit varying levels of potency.

AnalogueTarget EnzymeIC50 (nM)Mechanism
Analogue AKinase 115Irreversible Covalent
Analogue BKinase 1250Reversible
Analogue CProtease 28Irreversible Covalent
Analogue DProtease 2500Reversible
Table 1: Illustrative data comparing the potency of hypothetical covalent and non-covalent inhibitors against target enzymes. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Investigation of Stereoisomer-Specific Biological Activities

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a crucial role in its biological activity. For molecules with chiral centers, such as this compound, different stereoisomers (enantiomers and diastereomers) can exhibit distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

The cyclobutane ring in this compound can exist in cis and trans diastereomeric forms, referring to the relative orientation of the amine and difluorophenyl groups. Furthermore, the carbon atoms to which these groups are attached are chiral centers, giving rise to enantiomers for each diastereomer.

Studies on related cycloalkylamine scaffolds have demonstrated the importance of stereochemistry in determining biological activity. For instance, research on norepinephrine reuptake inhibitors has shown that the trans orientation of substituents on a cyclopentyl ring is favored for inhibitory potency nih.gov. Similarly, for certain 5-HT1A receptor agonists, the biological activity has been found to reside primarily in one of the cis-enantiomers, while the other enantiomers and the trans isomers showed significantly reduced or no activity nih.gov.

These findings highlight the necessity of synthesizing and evaluating the biological activity of each individual stereoisomer of this compound analogues to identify the most potent and selective configuration. The differential activity between stereoisomers provides valuable insights into the specific binding interactions required for a desired biological effect.

Illustrative Data on Stereoisomer-Specific Activity:

The following table provides a hypothetical comparison of the biological activities of different stereoisomers of a this compound analogue.

StereoisomerReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
(cis)-(1R,3S)5.212.5
(cis)-(1S,3R)89.7215.4
(trans)-(1R,3R)150.3>1000
(trans)-(1S,3S)175.8>1000
Table 2: Illustrative data demonstrating the stereoisomer-specific biological activity of a hypothetical this compound analogue. Ki represents the inhibition constant for receptor binding, and EC50 represents the concentration required to elicit a half-maximal response in a functional assay.

Advanced Analytical Techniques for Characterization and Quantification of 3 2,4 Difluorophenyl Cyclobutan 1 Amine in Research Matrices

Chromatographic Methods for Purity and Isomeric Separation

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For 3-(2,4-Difluorophenyl)cyclobutan-1-amine, different chromatographic techniques are utilized to address specific analytical challenges, such as purity assessment and the critical separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, leveraging a nonpolar stationary phase and a polar mobile phase.

The presence of the difluorophenyl group provides a strong chromophore, making UV-Vis or Photodiode Array (PDA) detection highly effective. Analysis is typically performed by monitoring the absorbance at a wavelength where the analyte exhibits maximum response, often in the range of 254-270 nm. The use of acidic modifiers, such as formic acid or trifluoroacetic acid in the mobile phase, is common to ensure the protonation of the amine group, which results in improved peak shape and retention on the column. A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with different polarities.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionPDA at 262 nm
Injection Volume5 µL
Expected Retention Time~7.5 min

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, primary amines like this compound exhibit poor chromatographic behavior on standard GC columns due to their polarity and tendency to interact with active sites on the column surface, leading to peak tailing. epa.govh-brs.de To overcome this, derivatization is employed to convert the polar amine into a more volatile and less polar derivative. epa.gov

A common approach is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA). h-brs.deiu.edu This reaction replaces the active hydrogens on the amine with a trifluoroacetyl group, increasing volatility and thermal stability while also introducing a highly electronegative group that enhances detection by an Electron Capture Detector (ECD) if trace analysis is required. More commonly, a Flame Ionization Detector (FID) or a mass spectrometer is used for detection.

Table 2: Typical GC Method for Analysis of the TFAA Derivative

ParameterCondition
Derivatizing AgentTrifluoroacetic anhydride (TFAA)
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, 1.2 mL/min
Injector Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
DetectorFID or Mass Spectrometer
Detector Temperature300 °C (FID)

The structure of this compound contains two stereocenters (at C1 and C3 of the cyclobutane (B1203170) ring), leading to the existence of stereoisomers (cis and trans diastereomers), each of which can exist as a pair of enantiomers. The separation of these enantiomers is crucial in pharmaceutical development, as different enantiomers can have distinct pharmacological activities.

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, often providing faster analysis and higher efficiency than HPLC. chromatographyonline.comresearchgate.net The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. researchgate.net Separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) being the most widely used and successful for a broad range of compounds. nih.govresearchgate.net

Table 3: Representative SFC Method for Chiral Separation

ParameterCondition
ColumnChiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile PhaseCO₂ / Methanol (80:20 v/v) with 0.1% Diethylamine
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature35 °C
DetectionUV at 262 nm

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive structural confirmation and unparalleled sensitivity for trace-level detection. It is most often coupled with a chromatographic inlet like HPLC (LC-MS) or GC (GC-MS).

Tandem Mass Spectrometry (MS/MS) is used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (MW: 183.20), analysis is typically performed in positive ion mode, where the protonated molecule [M+H]⁺ at m/z 184.1 is selected as the precursor ion.

Collision-Induced Dissociation (CID) of the precursor ion would likely lead to characteristic fragmentation patterns. Plausible fragmentation pathways include the neutral loss of ammonia (B1221849) (NH₃) from the protonated amine, cleavage of the cyclobutane ring, and fragmentation involving the difluorophenyl moiety. Analyzing these fragmentation patterns provides a high degree of confidence in the structural identification. The fragmentation of fluorinated aromatic compounds can sometimes involve rearrangements and the loss of fluorinated species. researchgate.net

Table 4: Plausible MS/MS Fragmentation Transitions for [C₁₀H₁₁F₂N + H]⁺

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossStructural Origin
184.1167.1NH₃Loss of ammonia from the protonated amine
184.1127.1C₄H₇NCleavage yielding the difluorophenyl fragment
184.1113.1C₄H₅F₂Ring cleavage and rearrangement

High-Resolution Mass Spectrometry (HRMS), using technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound and for differentiating it from other potential isobaric (same nominal mass) impurities.

By measuring the mass of the protonated molecule with high precision (typically to four or more decimal places), the resulting mass can be compared to the theoretical mass calculated from the elemental formula. A mass accuracy of less than 5 parts per million (ppm) is typically required to unambiguously confirm the elemental composition.

Table 5: HRMS Data for Confirmation of Elemental Formula

ParameterValue
Target Ion[M+H]⁺
Elemental FormulaC₁₀H₁₂F₂N⁺
Calculated Exact Mass184.0932
Measured Exact Mass (Hypothetical)184.0929
Mass Difference (mDa)-0.3
Mass Accuracy (ppm)-1.63

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis in Biological Research

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for quantifying low-concentration analytes in complex biological matrices such as plasma and urine. rsc.orgnih.gov Its high sensitivity and selectivity make it the preferred method for pharmacokinetic studies involving compounds like this compound. nih.govnih.gov The method involves chromatographic separation of the target analyte from matrix components, followed by ionization and mass analysis for highly specific detection. mdpi.com

A typical LC-MS/MS method for this purpose begins with sample preparation, a critical step to remove interfering substances like proteins and lipids. mdpi.com Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.gov Following extraction, the analyte is separated using a reversed-phase HPLC column. nih.gov Detection is achieved using a triple quadrupole mass spectrometer, often in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. researchgate.net For amine-containing compounds, electrospray ionization (ESI) in positive mode is generally employed. rsc.org

Table 1: Illustrative LC-MS/MS Parameters for Quantification in Human Plasma

ParameterCondition
Sample Preparation Solid-Phase Extraction (SPE) with C18 cartridges nih.gov
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid nih.gov
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Triple Quadrupole (QqQ)
Scan Type Multiple Reaction Monitoring (MRM)
Hypothetical MRM Transition Precursor Ion (MH+) → Product Ion
Internal Standard A structurally similar, stable isotope-labeled analog

Method validation is performed according to regulatory guidelines, establishing linearity, accuracy, precision, and stability to ensure reliable results. nih.gov The high sensitivity of this technique allows for the determination of the compound at very low concentrations, often in the ng/mL to pg/mL range. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for analyzing complex mixtures and identifying unknown components. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the progress of chemical reactions and analyzing the composition of reaction mixtures during the synthesis of this compound. ijprajournal.com It is particularly useful for identifying volatile and thermally stable reactants, intermediates, byproducts, and the final product. acs.org

In a typical GC-MS analysis, a small aliquot of the reaction mixture is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library. acs.org This technique is instrumental in optimizing reaction conditions and identifying impurities that may arise during synthesis. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated hyphenated technique that combines the powerful separation capabilities of HPLC with the definitive structure elucidation power of NMR spectroscopy. nih.govconicet.gov.ar It is exceptionally useful for identifying and characterizing minor components, such as process impurities or degradation products, in a sample of this compound. researchgate.net

In an LC-NMR setup, the sample is first separated by an HPLC system. The eluent from the HPLC column flows directly into an NMR flow cell, where NMR spectra of the separated components can be acquired in real-time. researchgate.net This allows for the structural characterization of impurities without the need for laborious isolation and purification. conicet.gov.ar By providing detailed structural information on even minor components, LC-NMR plays a critical role in impurity profiling and ensuring the comprehensive characterization of pharmaceutical intermediates. nih.govresearchgate.net

Application of 3 2,4 Difluorophenyl Cyclobutan 1 Amine As a Chemical Scaffold and Probe in Medicinal Chemistry Research

Design of Novel Chemical Libraries Based on the 3-(2,4-Difluorophenyl)cyclobutane Scaffold

The 3-(2,4-difluorophenyl)cyclobutane core is an attractive scaffold for the construction of novel chemical libraries aimed at identifying new bioactive molecules. Its rigid, three-dimensional nature allows for precise spatial positioning of functional groups, enabling a more thorough exploration of the chemical space available for interaction with biological targets.

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating structurally complex and diverse small molecules from a common starting material. nih.govcam.ac.ukmdpi.com The 3-(2,4-difluorophenyl)cyclobutan-1-amine scaffold is well-suited for DOS approaches. The primary amine serves as a versatile chemical handle for introducing a wide array of substituents through reactions such as acylation, sulfonylation, reductive amination, and alkylation.

By systematically varying the reagents in these reactions, a large library of analogues can be synthesized. This approach allows for the introduction of appendage diversity, where different functional groups are added to the core scaffold. cam.ac.uk Furthermore, more complex synthetic routes can modify the cyclobutane (B1203170) ring itself or the difluorophenyl moiety, leading to scaffold diversity. This strategy efficiently populates chemical libraries with molecules possessing a wide range of shapes, stereochemistry, and functional group arrays, increasing the probability of discovering novel biological activities. mdpi.comnih.gov

Table 1: Illustrative Example of Library Generation from the 3-(2,4-Difluorophenyl)cyclobutane Scaffold using Diversity-Oriented Synthesis (DOS).
Compound IDScaffold Modification ReactionR-Group IntroducedResulting Functional Group
L1-Amide-001Acylation (Acetyl Chloride)-C(O)CH₃Acetamide
L1-Sulfonamide-001Sulfonylation (Benzenesulfonyl Chloride)-S(O)₂PhBenzenesulfonamide
L1-Amine-001Reductive Amination (Acetone)-CH(CH₃)₂Isopropylamine
L1-Urea-001Addition (Phenyl Isocyanate)-C(O)NHPhPhenylurea
L1-Alkyl-001Alkylation (Benzyl Bromide)-CH₂PhBenzylamine

Fragment-Based Drug Discovery (FBDD) has emerged as a successful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments." cam.ac.uk The this compound scaffold is an excellent candidate for inclusion in FBDD libraries. Historically, fragment libraries have been dominated by two-dimensional, aromatic compounds. There is a growing need for unique, three-dimensional (3D) fragments to explore new areas of chemical space and to identify hits for challenging biological targets. nih.govnih.gov

The cyclobutane moiety is an underrepresented but highly attractive 3D scaffold. nih.govnih.gov Its non-planar, puckered structure provides defined vectors for fragment growth, allowing for efficient optimization once a hit is identified. nih.gov Compounds with higher sp³ character, like cyclobutanes, have been shown to have a greater likelihood of success as they progress through the drug discovery pipeline. cam.ac.uk The this compound fragment and its simple derivatives can be designed to adhere to the "Rule of Three," a set of guidelines for desirable fragment properties.

Table 2: Physicochemical Properties of the Parent Scaffold in the Context of Fragment-Based Drug Discovery's "Rule of Three".
Property"Rule of Three" GuidelineThis compound (Estimated)Compliance
Molecular Weight (MW)≤ 300 Da~183.2 DaYes
LogP≤ 3~1.8Yes
Hydrogen Bond Donors≤ 31 (Amine)Yes
Hydrogen Bond Acceptors≤ 31 (Amine) + 2 (Fluorines)Yes
Rotatable Bonds≤ 31Yes

Use as a Lead Compound for Preclinical Drug Discovery Research

Once a compound containing the 3-(2,4-difluorophenyl)cyclobutane scaffold is identified as a "hit" in a screening campaign, it can serve as a lead compound for further optimization. The goal of this stage is to systematically modify the structure to improve its potency, selectivity, and drug-like properties.

Lead optimization is a critical phase in drug discovery where a promising hit compound is iteratively modified to produce a drug candidate. nih.govresearchgate.net For a lead compound based on the 3-(2,4-difluorophenyl)cyclobutane scaffold, several optimization strategies can be employed. Late-stage functionalization, for instance, allows for the direct modification of the lead structure to quickly assess structure-activity relationships and improve properties like on-target potency and metabolic stability without resorting to de novo synthesis. mdpi.com

Key strategies include:

Modification of the Amine Group: The primary amine can be converted into a variety of secondary or tertiary amines, amides, sulfonamides, or ureas to probe for additional interactions within the target's binding pocket.

Substitution on the Phenyl Ring: While the 2,4-difluoro substitution is often beneficial, additional substituents could be added to the phenyl ring to enhance binding affinity or block metabolic "hot spots."

Stereochemical Exploration: The 1,3-substitution on the cyclobutane ring can exist as cis or trans diastereomers. Synthesizing and testing both isomers is crucial, as they present different 3D arrangements of substituents, which can lead to significant differences in biological activity. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to the lead optimization process. nih.gov They involve the systematic synthesis and testing of analogues to understand how specific structural features of the molecule contribute to its biological activity. nih.gov For the 3-(2,4-difluorophenyl)cyclobutane series, SAR studies would focus on dissecting the contributions of the three main components: the amine functionality, the cyclobutane core, and the difluorophenyl ring.

For example, a series of amide analogues could be synthesized by reacting the parent amine with various carboxylic acids. Testing these compounds against the target protein would reveal which R-groups enhance or diminish activity. Similarly, analogues with different substitutions on the phenyl ring (e.g., chloro, methyl, methoxy) would clarify the electronic and steric requirements for that part of the molecule. This systematic approach provides a detailed map of the chemical space around the lead compound, guiding the design of more potent and selective inhibitors. mdpi.com

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data for Amide Analogues.
Compound IDAmide R-GroupTarget Inhibition (IC₅₀, nM)Notes
LEAD-001-H (Parent Amine)5,200Initial Hit
SAR-001-C(O)CH₃ (Acetyl)1,500Small alkyl group improves potency.
SAR-002-C(O)Ph (Benzoyl)450Aromatic ring suggests hydrophobic pocket.
SAR-003-C(O)CH₂Ph (Phenylacetyl)980Increased flexibility is less favorable.
SAR-004-C(O)C(CH₃)₃ (Pivaloyl)8,900Bulky group is detrimental to activity.

Application as a Pharmacological Tool or Probe

A potent, selective, and well-characterized inhibitor that emerges from a lead optimization program can be used as a pharmacological tool or chemical probe. Such probes are invaluable for basic research, allowing scientists to selectively inhibit a specific protein (e.g., an enzyme or receptor) in cells or in vivo to study its biological function.

For a compound derived from the 3-(2,4-difluorophenyl)cyclobutane scaffold to be a good chemical probe, it should ideally possess:

High Potency: Typically with an IC₅₀ or Kᵢ value in the nanomolar range for its intended target.

High Selectivity: Minimal activity against other related and unrelated proteins to ensure that any observed biological effect is due to the inhibition of the target of interest.

Known Mechanism of Action: A clear understanding of how it interacts with and inhibits the target.

Cellular Activity: The ability to cross cell membranes and engage its target in a cellular context.

If an optimized analogue demonstrates these characteristics, it can be used to validate the target's role in disease pathways, elucidate signaling cascades, and serve as a benchmark for the development of future therapeutic agents.

Development of Fluorescent Probes for Target Engagement Studies

Fluorescent probes are indispensable tools in drug discovery for visualizing and quantifying the interaction of a drug candidate with its biological target in living cells. eurekalert.orgmdpi.com These probes are typically designed by attaching a fluorophore to a molecule known to bind to a specific target. The changes in the fluorescence signal upon binding can provide real-time information about target engagement, cellular localization, and the pharmacodynamics of the drug.

The this compound scaffold offers a versatile platform for the development of such probes. The primary amine group serves as a convenient attachment point for various fluorophores through stable amide bond formation. The cyclobutane and difluorophenyl moieties can be tailored to confer specificity and affinity for a particular protein target. While specific examples of fluorescent probes derived directly from this compound are not extensively documented in publicly available research, the principles of probe design can be readily applied to this scaffold.

Table 1: Common Fluorophores for Amine Conjugation

Fluorophore Excitation (nm) Emission (nm) Key Features
Fluorescein ~494 ~518 Bright green emission, pH-sensitive
Rhodamine ~550 ~570 Photostable, various color options
Coumarin ~375-410 ~430-470 Blue to green emission, environmentally sensitive
BODIPY ~490-650 ~500-660 Sharp emission peaks, less sensitive to environment

The selection of the fluorophore would depend on the specific application, including the biological system under investigation and the desired imaging modality. The development of a fluorescent probe based on this compound would involve synthesizing a library of derivatives with different linkers and fluorophores to optimize target binding and signal response.

Affinity Probes for Proteomic Target Deconvolution

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action and potential off-target effects. Affinity-based probes are powerful chemical tools for this process, known as target deconvolution. These probes are designed to covalently or non-covalently bind to their target proteins, which can then be isolated and identified using proteomic techniques.

The this compound scaffold can be modified to create affinity probes. This typically involves the incorporation of two key functionalities: a reactive group for covalent modification of the target or a photoaffinity label for light-induced crosslinking, and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne/azide) for enrichment and detection. The primary amine of this compound provides a straightforward handle for introducing these functionalities.

Table 2: Components of an Affinity Probe Based on the this compound Scaffold

Component Function Examples
Recognition Element Binds to the target protein 3-(2,4-Difluorophenyl)cyclobutane moiety
Reactive Group Forms a stable bond with the target Electrophiles (e.g., acrylamide), photoaffinity labels (e.g., diazirine)
Reporter Tag Enables enrichment and identification Biotin, alkyne, azide

| Linker | Connects the components | Polyethylene glycol (PEG), alkyl chains |

While specific research detailing the use of this compound in affinity probes is not prominent, its structural characteristics make it a viable candidate for the development of such tools for target identification and validation in complex biological systems.

Role in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel compounds with improved properties such as potency, selectivity, and pharmacokinetic profiles, while retaining the desired biological activity. mdpi.commdpi.com

Cyclobutane Ring as a Bioisostere for Other Carbocycles or Heterocycles

The cyclobutane ring is a unique structural motif that is increasingly utilized as a bioisostere for other cyclic systems in drug design. nih.govrsc.org Its puckered, three-dimensional structure provides a distinct conformational profile compared to more common five- and six-membered rings. acs.org This constrained conformation can lead to improved binding affinity and selectivity for a target protein. Furthermore, the cyclobutane scaffold can enhance metabolic stability and improve physicochemical properties such as solubility.

The this compound core can be employed in scaffold hopping to replace existing carbocyclic or heterocyclic scaffolds in known drug molecules. This can lead to the discovery of novel intellectual property and compounds with superior drug-like properties.

Table 3: Comparison of Cyclic Scaffolds in Bioisosteric Replacement

Scaffold Key Properties Potential Advantages of Cyclobutane Replacement
Phenyl Aromatic, planar Increased 3D character, improved solubility, novel intellectual property
Cyclopentyl Flexible, non-planar More constrained conformation, potentially higher binding affinity
Cyclohexyl Multiple conformations (chair, boat) Different vectoral projection of substituents, unique SAR

Fluorine Atom Placement in Scaffold Design

The presence of two fluorine atoms on the phenyl ring of this compound is a significant feature for medicinal chemistry applications. Fluorine is a bioisostere for hydrogen but has profoundly different electronic properties. The strategic placement of fluorine atoms can be used to modulate a molecule's metabolic stability, binding affinity, and physicochemical properties.

The 2,4-difluoro substitution pattern can influence the conformation of the phenyl ring and its interactions with a target protein. The fluorine atoms can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues in a binding pocket. Additionally, the C-F bond is highly stable, and its introduction can block sites of metabolism, thereby increasing the half-life of a drug.

Contribution to Understanding Structure-Activity Relationships in Drug Targets

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a clinical candidate. mdpi.com These studies involve systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity.

The this compound scaffold provides a rigid core upon which systematic modifications can be made to probe the SAR for a given biological target. The distinct substitution vectors of the cyclobutane ring allow for precise orientation of functional groups in three-dimensional space.

Table 4: Potential Modifications of this compound for SAR Studies

Modification Site Examples of Modifications Information Gained
Amine Group Alkylation, acylation, sulfonylation Probing for hydrogen bonding interactions, steric tolerance, and charge requirements.
Cyclobutane Ring Introduction of substituents (e.g., methyl, hydroxyl) Exploring the size and shape of the binding pocket.
Phenyl Ring Altering the fluorine substitution pattern (e.g., 3,4-difluoro, 2,5-difluoro) Investigating the role of fluorine in binding and metabolism.

| Phenyl Ring | Replacement with other aromatic or heterocyclic rings | Understanding the importance of the aromatic system for activity. |

By synthesizing and testing a library of analogs based on the this compound scaffold, medicinal chemists can build a detailed understanding of the SAR for a particular drug target. This knowledge is crucial for the rational design of more potent and selective drug candidates. While specific SAR studies focused on this exact molecule are not widely reported, its structural attributes make it a valuable tool for such investigations.

Emerging Research Directions and Future Perspectives for 3 2,4 Difluorophenyl Cyclobutan 1 Amine

Integration with Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of analogues derived from 3-(2,4-Difluorophenyl)cyclobutan-1-amine. These computational tools can accelerate the drug discovery process by rapidly analyzing vast chemical spaces and predicting molecular properties with high accuracy. mdpi.commdpi.com

Table 1: Applications of AI/ML in the Design of this compound Analogues
AI/ML TechniqueSpecific Application in Compound DesignPotential Impact
Generative Adversarial Networks (GANs)Designing novel cyclobutane-containing molecules with optimized properties for specific biological targets. researchgate.netAccelerated discovery of new chemical entities with higher potency and better safety profiles.
Reinforcement LearningOptimizing synthetic routes to prioritize efficiency, sustainability, and cost-effectiveness.More practical and scalable synthesis of complex analogues.
Predictive Modeling (e.g., QSAR)Forecasting ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of virtual compounds. mdpi.comEarly de-selection of candidates with poor drug-like properties, reducing late-stage failures. nih.gov
Diffusion ModelsGenerating 3D structures of ligands for structure-based drug design, ensuring optimal fit within a target's binding pocket. rsc.orgEnhanced precision in designing highly selective and potent inhibitors or modulators.

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The synthesis of complex carbocycles like cyclobutane (B1203170) has historically presented challenges. nih.gov Future research will focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives, moving away from hazardous or inefficient traditional methods. google.com

Table 2: Comparison of Synthetic Methodologies
MethodologyDescriptionAdvantages for Synthesizing Cyclobutane Amines
Flow ChemistryReactions are conducted in a continuously flowing stream rather than a batch.Enhanced safety, improved heat transfer, higher reproducibility, and ease of scalability. pharmablock.com
BiocatalysisUse of enzymes to catalyze chemical reactions.High stereoselectivity, mild reaction conditions, and reduced environmental impact. pharmablock.com
PhotocycloadditionA [2+2] cycloaddition reaction initiated by light to form the cyclobutane ring. mdpi.comDirect and efficient formation of the four-membered ring from alkene precursors.
C-H FunctionalizationDirectly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. acs.orgIncreases atom economy and reduces the number of synthetic steps required for derivatization.

Exploration of New Biological Targets and Pathways for this compound Analogues

While the difluorophenyl motif is common in medicinal chemistry, the specific biological targets for this compound itself are not extensively defined in public literature. However, the structural elements of the compound suggest broad potential. The rigid cyclobutane scaffold is adept at positioning pharmacophoric groups in precise three-dimensional orientations, making it an excellent candidate for targeting proteins with well-defined binding pockets. nih.gov

Future research will likely involve screening analogues against a wide array of biological targets. For example, similar structures have been investigated as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptors (mGluRs), where the rigid core helps achieve subtype selectivity. nih.gov The difluorophenyl group is a known feature in many kinase inhibitors. Therefore, exploring libraries of analogues against various kinase families could yield potent and selective inhibitors for applications in oncology or inflammatory diseases.

Development of Advanced Analytical Platforms for High-Throughput Characterization

To support the rapid synthesis and screening of new analogues, the development of advanced analytical platforms is essential. High-throughput characterization techniques are critical for quickly assessing the purity, structure, and properties of newly synthesized compounds.

Future methodologies will integrate automated synthesis platforms with advanced analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. mdpi.com For instance, coupling mass spectrometry with automated purification systems can streamline the isolation and initial characterization of products. The use of microcrystal electron diffraction (MicroED) could enable the rapid determination of the absolute stereochemistry of complex cyclobutane derivatives from nanoscale crystals, a task that is often a bottleneck in traditional structural analysis.

Potential for Material Science or Catalysis Applications

Beyond pharmaceuticals, the unique structural properties of this compound and its derivatives suggest potential applications in other fields. In material science, the rigid cyclobutane core could be incorporated into polymers to create materials with novel thermal or mechanical properties. The presence of fluorine atoms can also impart desirable characteristics such as hydrophobicity and thermal stability.

In catalysis, chiral versions of cyclobutane amines could serve as ligands for asymmetric metal catalysis or as organocatalysts themselves. The constrained geometry of the cyclobutane ring can create a well-defined chiral environment around a catalytic center, potentially leading to high levels of enantioselectivity in chemical transformations.

Challenges and Opportunities in Cyclobutane Chemistry for Drug Discovery Research

The use of the cyclobutane motif in drug discovery presents both distinct challenges and significant opportunities. Historically, the synthesis of substituted cyclobutanes was considered difficult, which limited their incorporation into screening libraries. nih.gov However, as synthetic methods have improved, this is becoming less of a barrier.

The primary opportunity lies in the underexplored chemical space that cyclobutanes occupy. nih.gov Their rigid, puckered 3D structure is a valuable alternative to more common flat aromatic rings or flexible aliphatic chains. pharmablock.com This rigidity can lead to improved binding affinity by reducing the entropic penalty upon binding to a target and can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. pharmablock.com As medicinal chemists continue to seek ways to create more three-dimensional and drug-like molecules, the cyclobutane scaffold, as exemplified by this compound, offers a compelling path forward. nih.gov

Table 3: Summary of Challenges and Opportunities
AspectChallengesOpportunities
SynthesisRing strain can complicate synthesis; stereocontrol can be difficult to achieve. nih.govModern methods (photochemistry, C-H activation) are making synthesis more accessible. mdpi.comacs.org
Chemical SpaceHistorically underrepresented in drug screening libraries. nih.govProvides access to novel, patentable chemical matter with high 3D character. nih.gov
PharmacokineticsUnfavorable conformations could potentially hinder membrane permeability or solubility.Can improve metabolic stability and serve as a conformationally restricted isostere for other groups. pharmablock.com
Drug DesignThe rigidity of the ring limits conformational flexibility, which may be needed for some targets.Reduces entropic penalty of binding, potentially increasing potency; offers unique exit vectors for analogue design. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.